molecular formula C9H20O B3043015 (2R)-Nonan-2-OL CAS No. 70419-07-7

(2R)-Nonan-2-OL

Cat. No. B3043015
CAS RN: 70419-07-7
M. Wt: 144.25 g/mol
InChI Key: NGDNVOAEIVQRFH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-Nonan-2-OL is a chiral alcohol that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is also known as (R)-2-Nonanol or (R)-2-Nonan-1-ol and is a colorless, viscous liquid with a faint odor.

Scientific Research Applications

Chiral Auxiliary in Diels–Alder Reactions

(2R)-Nonan-2-OL derivatives have been utilized as chiral auxiliaries in Diels–Alder reactions. For instance, Lait, Parvez, and Keay (2003) synthesized a spiro-amino-alcohol-derived chiral auxiliary, demonstrating its effectiveness in providing diastereo- and regiocontrol in BCl3-catalyzed Diels–Alder reactions with various dienes. The adducts could be easily cleaved, allowing for the recovery and reuse of the chiral auxiliary (Lait, Parvez, & Keay, 2003). Similarly, Burke et al. (2000) described the asymmetric synthesis of a related compound, demonstrating its high enantioselectivity in Diels–Alder reactions (Burke, Allan, Parvez, & Keay, 2000).

Synthesis of Bicyclic σ Receptor Ligands

Geiger et al. (2007) explored the synthesis of bicyclic σ receptor ligands from derivatives of (2R)-Nonan-2-OL. They prepared stereoisomeric alcohols and methyl ethers, which displayed high σ1 receptor affinity and exhibited significant cytotoxic activity against human tumor cell lines (Geiger, Zelenka, Weigl, Fröhlich, Wibbeling, Lehmkuhl, Schepmann, Grünert, Bednarski, & Wünsch, 2007).

Antitubercular and Antibacterial Activities

Mangalam, Selvan, and Sankar (2017) synthesized N′-(2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)pyrazine-2-carbohydrazides, a series derived from (2R)-Nonan-2-OL, and evaluated their antitubercular and antibacterial activities. These compounds showed promising results against Mycobacterium tuberculosis and various pathogenic bacteria (Mangalam, Selvan, & Sankar, 2017).

Adsorption and Decomposition Studies

The role of (2R)-Nonan-2-OL in adsorption and decomposition on carbon and carbon-supported catalysts was investigated by Zawadzki et al. (2001). They studied the character of interactions and decomposition of propan-2-ol, a related compound, on various carbon samples and metal catalysts, shedding light on the potential applications in catalysis (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).

Investigating Cluster Structures in Liquids

Chernolevska, Pogorelov, Vaskivskyi, and Doroshenko (2016) examined the temperature-induced evolution of cluster structures in n-nonan-1-ol, a molecule structurally similar to (2R)-Nonan-2-OL. Their findings on the phase transition and cluster structure changes contribute to understanding the behavior of such molecules in different states (Chernolevska, Pogorelov, Vaskivskyi, & Doroshenko, 2016).

properties

IUPAC Name

(2R)-nonan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDNVOAEIVQRFH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-Nonan-2-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-Nonan-2-OL
Reactant of Route 2
(2R)-Nonan-2-OL
Reactant of Route 3
Reactant of Route 3
(2R)-Nonan-2-OL
Reactant of Route 4
Reactant of Route 4
(2R)-Nonan-2-OL
Reactant of Route 5
Reactant of Route 5
(2R)-Nonan-2-OL
Reactant of Route 6
Reactant of Route 6
(2R)-Nonan-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.